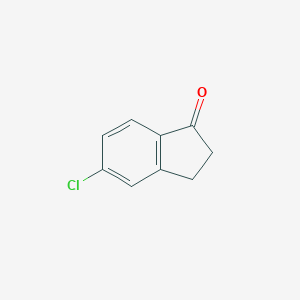

5-氯-1-茚酮

描述

5-Chloro-1-indanone is a 5-halo-1-indanone. It participates in the Irie′ s synthesis of substituted pyridines. 5-Chloro-1-indanone has a stable triclinic crystal structure and has intermolecular forces of C-H...O, C-H...Π , CO... Cl and Π ...Π types.

科学研究应用

取代吡啶的合成

5-氯-1-茚酮参与了Irie对取代吡啶的合成 . 吡啶在药物化学领域中很重要,并且是多种生物活性化合物的一部分。

5-氯-2-甲氧基羰基-1-茚酮的制备

5-氯-1-茚酮可以用作制备5-氯-2-甲氧基羰基-1-茚酮的起始试剂 . 该化合物在各种化学反应中可能具有潜在的应用。

抗惊厥应用

5-氯-1-茚酮可用于制备重要的生物医学化合物,如抗惊厥药 . 抗惊厥药是预防或减轻癫痫发作严重程度的药物。

抗胆碱能应用

5-氯-1-茚酮也用于合成抗胆碱能药 . 抗胆碱能药是一类阻断大脑中神经递质乙酰胆碱作用的药物,它们用于治疗帕金森病和某些类型的中毒。

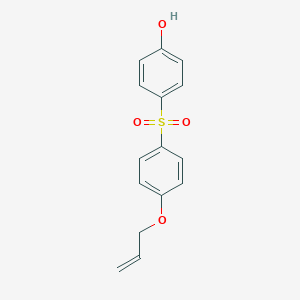

二芳基磺酰脲合成

安全和危害

作用机制

Target of Action

It is known that this compound is used as a starting reagent for the preparation of various biologically active compounds .

Mode of Action

It is known to participate in the synthesis of substituted pyridines . The interaction of 5-Chloro-1-indanone with its targets would depend on the specific biochemical context and the nature of the derived compounds.

Biochemical Pathways

It is known to participate in the synthesis of substituted pyridines . The downstream effects of these reactions would depend on the specific biological context and the nature of the derived compounds.

Result of Action

It is known to be used in the synthesis of various biologically active compounds, including anticonvulsants, anticholinergics, and diarylsulfonylureas, which have potential activity against solid tumors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Chloro-1-indanone. For instance, it is recommended to keep the compound in a dry, cool, and well-ventilated place, away from direct sunlight . Furthermore, the synthesis process of 5-Chloro-1-indanone avoids environmental pollution problems caused by strong acid and treatment of a large amount of wastewater .

属性

IUPAC Name |

5-chloro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDSHTHCZIOVPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074624 | |

| Record name | 5-Chloro-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42348-86-7 | |

| Record name | 5-Chloro-1-indanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42348-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Inden-1-one, 5-chloro-2,3-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042348867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Inden-1-one, 5-chloro-2,3-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Chloro-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

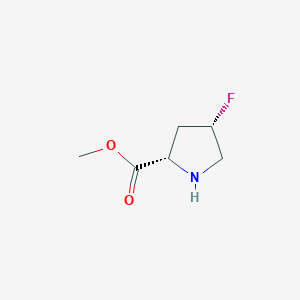

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the traditional challenges in synthesizing 5-Chloro-1-indanone, and how do recent methods address them?

A1: Traditional synthesis routes for 5-Chloro-1-indanone often involved lengthy processes, expensive catalysts, harsh reaction conditions, and resulted in significant environmental pollution due to the use of strong acids and generation of large volumes of wastewater []. Recent research has focused on developing greener and more efficient methods. For example, one study utilizes 3-chlorobenzaldehyde and propionic acid as starting materials, employing milder organic solvents like formic acid diethylamine and methylene chloride []. This approach simplifies the synthesis, making it easier to scale up for industrial production while minimizing environmental impact.

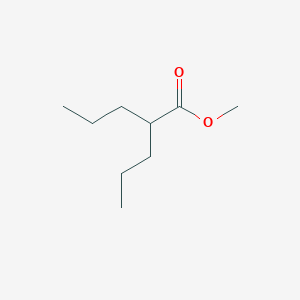

Q2: 5-Chloro-1-indanone is a precursor to other important compounds. Can you give an example and explain the synthesis process?

A2: Absolutely! 5-Chloro-1-indanone is a key starting material for synthesizing 5-Chloro-2-methoxycarbonyl-1-indanone, a valuable intermediate in various chemical syntheses. The process involves reacting 5-Chloro-1-indanone with dimethyl carbonate (DMC) in the presence of sodium hydride (NaH) as a base []. This reaction replaces traditional toxic reagents and offers a high yield of the desired product, reaching up to 86.09% under optimized conditions [].

Q3: How is 5-Chloro-1-indanone used in the development of indoxacarb, a widely used insecticide?

A3: Researchers have explored efficient routes to synthesize precursors of key indoxacarb intermediates using 5-Chloro-1-indanone []. These novel approaches utilize dimethyl carbonate (DMC) as both a methoxycarbonylation reagent and solvent, simplifying the synthesis process and offering a more environmentally friendly alternative to traditional methods [].

Q4: What analytical techniques are commonly employed to characterize and confirm the structure of 5-Chloro-1-indanone and its derivatives?

A4: Researchers utilize a combination of spectroscopic methods to characterize 5-Chloro-1-indanone and its derivatives. These include Fourier-transform infrared spectroscopy (FTIR) to identify functional groups, nuclear magnetic resonance spectroscopy (NMR) – both 1H NMR and 13C NMR – to determine the structure and connectivity of atoms within the molecule, and mass spectrometry (MS) to confirm the molecular weight and fragmentation pattern of the compound []. These techniques provide comprehensive structural confirmation of the synthesized compounds.

Q5: Beyond its role in synthesizing insecticides, are there other applications of 5-Chloro-1-indanone and its derivatives?

A5: Yes, 5-Chloro-1-indanone is also a precursor in the synthesis of 5-chloro-1-indene amine []. This compound is important in various chemical applications and can be synthesized by reacting 5-chloro-1-indanone oxime with molybdenum trioxide and sodium borohydride in a specific solvent system []. This method offers a simple, efficient, and scalable process for producing this valuable compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-](/img/structure/B154055.png)